molecular formula C21H21NO6 B2840111 1-(1,3-Benzodioxol-5-yl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone CAS No. 376374-92-4

1-(1,3-Benzodioxol-5-yl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone

Cat. No.: B2840111
CAS No.: 376374-92-4
M. Wt: 383.4
InChI Key: HQGZMLYGHCXFEG-UHFFFAOYSA-N
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Description

This compound is a benzodioxol-isoquinoline hybrid featuring a 1,3-benzodioxol moiety linked via an ethanone bridge to a 4-methoxy-6-methyl-substituted tetrahydro[1,3]dioxolo[4,5-g]isoquinoline core. The 1,3-benzodioxol group is a common pharmacophore in bioactive molecules, contributing to π-π stacking interactions and metabolic stability . The tetrahydroisoquinoline scaffold is structurally related to natural alkaloids, often associated with central nervous system activity or enzyme inhibition .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c1-22-6-5-13-8-18-20(28-11-27-18)21(24-2)19(13)14(22)9-15(23)12-3-4-16-17(7-12)26-10-25-16/h3-4,7-8,14H,5-6,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGZMLYGHCXFEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C(=C2C1CC(=O)C4=CC5=C(C=C4)OCO5)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-yl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Synthesis of the Tetrahydroisoquinoline Core: This involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline structure.

    Coupling of the Two Moieties: The final step involves the coupling of the benzodioxole and tetrahydroisoquinoline structures through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the Pictet-Spengler reaction and advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure high purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like sulfuryl chloride (SO₂Cl₂) under controlled conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogen atoms or other electrophiles on the aromatic ring.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a precursor in various organic reactions.

Biology and Medicine:

  • Investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.
  • Used in the development of novel therapeutic agents targeting specific biological pathways.

Industry:

  • Potential applications in the synthesis of specialty chemicals and advanced materials.
  • Used in the development of new catalysts and reagents for industrial processes.

Mechanism of Action

The compound’s mechanism of action in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with aromatic residues in proteins, while the tetrahydroisoquinoline structure can mimic natural substrates or inhibitors, modulating the activity of enzymes or receptors involved in critical biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related analogs based on substituent variations, molecular weight, and inferred physicochemical or biological properties. Key comparisons include:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name (Simplified) Molecular Formula Molecular Weight Key Structural Differences vs. Target Compound Notable Properties/Inferences Source
Target Compound C₂₄H₂₅NO₇ 439.46 Reference compound with 1,3-benzodioxol and methoxy-methyl groups Likely enhanced metabolic stability due to benzodioxol; potential CNS activity N/A
1-(1,4-Benzodioxin-6-yl)-analog () C₂₃H₂₃NO₇ 425.44 1,4-Benzodioxin replaces 1,3-benzodioxol Reduced aromaticity may decrease π-π interactions; altered bioavailability
1-(Isoquinolin-9-yl)ethanone derivative () C₁₄H₁₇NO₄ 263.29 Lacks benzodioxol moiety Lower molecular weight suggests improved solubility; reduced steric bulk
Trimethoxyphenyl-substituted analog () C₂₉H₂₇NO₇ 501.53 Trimethoxyphenyl replaces benzodioxol Increased hydrophobicity; potential cytotoxicity or enhanced membrane permeability
Bromo-methoxy isoquinoline derivative () C₂₀H₂₂BrNO₇ 468.30 Bromo and dimethoxy groups on isoquinoline Bromine may enhance electrophilic reactivity; possible use in halogen bonding

Key Findings from Comparative Analysis

Role of Benzodioxol vs. Benzodioxin ( vs. Target Compound): The 1,3-benzodioxol group in the target compound provides a rigid, planar structure that facilitates intermolecular hydrogen bonding (C–H···O) and π-π stacking, as observed in the crystal structure of 1-(1,3-benzodioxol-5-yl)ethanone .

Impact of Substituent Variation on the Isoquinoline Core: The methoxy and methyl groups on the tetrahydroisoquinoline core (Target Compound) likely enhance lipophilicity, aiding blood-brain barrier penetration. This is absent in the simpler isoquinoline-ethanone derivative (), which may exhibit faster renal clearance . The bromo-substituted analog () introduces a heavy atom that could improve X-ray crystallography resolution but may also increase toxicity risks .

Trimethoxyphenyl Substitution (): Replacing benzodioxol with a trimethoxyphenyl group () increases molecular weight by ~14% and hydrophobicity.

Research Implications and Gaps

  • Pharmacological Data: No direct activity data (e.g., IC₅₀, Ki) are available for the target compound. Assays comparing its receptor binding or enzyme inhibition with analogs (e.g., ’s trimethoxyphenyl derivative) are needed.
  • Synthetic Accessibility: The target compound’s complex structure may require multi-step synthesis, as seen in related isoquinoline derivatives ().
  • Thermodynamic Stability: The crystal structure of 1-(1,3-benzodioxol-5-yl)ethanone () highlights weak Cg–Cg π-π interactions, which could inform formulation strategies for the target compound .

Q & A

Basic: What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves reductive amination and acid-catalyzed cyclization of intermediates. For example, a related compound, cotarnine, was synthesized via reductive amination of 2-methoxy-3,4-(methylenedioxy)benzaldehyde with aminoacetaldehyde dimethyl acetal, followed by N-methylation and cyclization in acidic conditions . Optimization strategies include controlling methanol removal during cyclization to minimize byproducts and using acetylation to protect hydroxyl groups during intermediate steps . Purification via flash column chromatography (e.g., ethyl acetate/dichloromethane with triethylamine) is critical for isolating stereoisomers .

Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Methodological Answer:

  • 1H/13C NMR : Essential for confirming regiochemistry and stereochemistry. For example, aromatic protons in the 1,3-benzodioxole moiety resonate at δ 6.8–7.5 ppm, while methoxy groups appear at δ 3.7–3.9 ppm .
  • X-ray crystallography : SHELXL (part of the SHELX suite) is widely used for refining crystal structures, particularly for resolving stereochemical ambiguities in polycyclic systems .

Advanced: How can QSAR models guide the design of derivatives with improved biological activity?

Methodological Answer:
Quantitative Structure-Activity Relationship (QSAR) models built using semiempirical quantum chemical calculations (e.g., 3-21G* basis sets) and genetic function approximation algorithms can predict IC50 values. For noscapinoids, QSAR models (R² = 0.942) identified electron-withdrawing substituents at specific positions as critical for tubulin-binding affinity . Validate predictions by synthesizing derivatives (e.g., 9-azido-noscapine) and testing cytotoxicity in leukemia cells (CEM line) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies may arise from assay conditions (e.g., cell line specificity) or compound purity. To address this:

  • Validate activity using orthogonal assays (e.g., caspase-3/7 activation for apoptosis vs. microtubule polymerization inhibition) .
  • Cross-reference structural data (e.g., stereochemistry via NMR/X-ray) to confirm compound identity .
  • Use in silico docking (e.g., AutoDock Vina) to compare binding modes across studies, as demonstrated for EM015, a noscapine derivative .

Advanced: What strategies enhance regioselectivity in derivative synthesis?

Methodological Answer:

  • Copper(II)-catalyzed oxidation : Achieves regioselective C(sp³)–H bond oxidation adjacent to isoquinoline moieties using air as an oxidant .
  • TMPMgCl·LiCl-mediated coupling : Directs reactions to specific positions on heteroaromatic rings, as shown in the synthesis of (±)-benzo[d][1,3]dioxol-5-yl(6,7-dimethoxyisoquinolin-1-yl)methanol .

Basic: What in vitro assays are suitable for initial biological profiling?

Methodological Answer:

  • Antiproliferative assays : Use human tumor cell lines (e.g., CEM leukemia cells) with IC50 determination via MTT or resazurin assays .
  • Microtubule polymerization assays : Monitor tubulin assembly kinetics using turbidimetry or fluorescently labeled tubulin .
  • Apoptosis assays : Quantify caspase-3/7 activity via luminescent substrates (e.g., Caspase-Glo®) .

Advanced: How does stereochemistry influence biological interactions, and how is it validated?

Methodological Answer:
Stereochemistry dictates binding to chiral targets (e.g., tubulin). For example, the (R)-configuration at C5 in noscapine derivatives enhances microtubule affinity . Validation methods:

  • NOESY NMR : Detects spatial proximity of protons in stereoisomers .
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak® IA/IB .

Advanced: What computational tools are recommended for docking studies?

Methodological Answer:

  • AutoDock/Vina : Simulate ligand-receptor interactions using force fields (e.g., AMBER) and validate with experimental IC50 data .
  • Surface plasmon resonance (SPR) : Measures binding kinetics (ka/kd) for tubulin-ligand complexes .

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